molecular formula C20H21F3N4O3 B10991801 N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10991801
M. Wt: 422.4 g/mol
InChI Key: ZOZFXWRDSMEKBK-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with phenyl and carboxamide groups, along with a trifluoromethoxyphenyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides and the piperazine core.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethoxy)aniline under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, or other electrophiles/nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and inflammation.

    Biological Research: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group enhances its binding affinity and specificity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide stands out due to its specific trifluoromethoxyphenyl substitution, which imparts unique electronic and steric properties. This modification enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C20H21F3N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-4-5-15(13-17)25-18(28)14-24-19(29)27-11-9-26(10-12-27)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,29)(H,25,28)

InChI Key

ZOZFXWRDSMEKBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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